1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-(methoxymethyl)piperidine
Overview
Description
1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-(methoxymethyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-(methoxymethyl)piperidine typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.
Piperidine Ring Formation: The final step involves the cyclization to form the piperidine ring, which can be achieved through intramolecular cyclization reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-(methoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and imidazole moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-(methoxymethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-(methoxymethyl)piperidine involves its interaction with specific molecular targets. The fluorophenyl group and imidazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[[3-[(2-Chlorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-(methoxymethyl)piperidine
- 1-[[3-[(2-Bromophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-(methoxymethyl)piperidine
Comparison: Compared to its analogs, 1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-(methoxymethyl)piperidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its chlorinated or brominated counterparts.
Properties
IUPAC Name |
1-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-(methoxymethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O3S/c1-16(2)29(26,27)21-23-12-19(14-24-11-7-6-9-18(24)15-28-3)25(21)13-17-8-4-5-10-20(17)22/h4-5,8,10,12,16,18H,6-7,9,11,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBOJPXWWJVGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3CCCCC3COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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